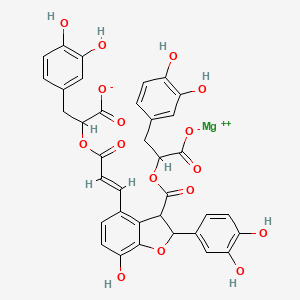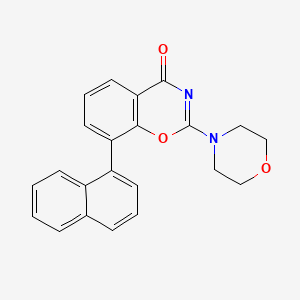
2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one
Übersicht
Beschreibung
“2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one” is also known as BIRB 796 or Doramapimod . It is a high-affinity and selective p38 kinase inhibitor . It exhibits no significant inhibition on a panel of related kinases . It inhibits LPS-induced TNF α production in human PBMCs and whole blood .
Molecular Structure Analysis
The molecular weight of “2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one” is 527.66 . Its chemical name is N - [3- (1,1-Dimethylethyl)-1- (4-methylphenyl)-1 H -pyrazol-5-yl]- N '- [4- [2- (4-morpholinyl)ethoxy]-1-naphthalenyl]urea .
Chemical Reactions Analysis
As a p38 kinase inhibitor, “2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one” interacts with the p38 kinase to inhibit its activity . It also inhibits JNK2 α 2 and c-Raf-1 .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
DNA-PK and PI3K Inhibition : Compounds derived from 2-morpholino-substituted-benzoxazines, including 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one, have been studied for their ability to inhibit DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K) isoforms. These compounds have shown potent and selective DNA-PK activity, which is crucial for cancer research and therapy (Morrison et al., 2014).
Anti-Cancer Activity : Another study focused on the synthesis of 6-aryl and 8-aryl substituted 1-3-benzoxazines, including derivatives of 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one. These compounds showed anti-proliferative activity against various cancer cell lines, indicating their potential as anti-cancer agents (Morrison et al., 2016).
Cannabinoid Receptor Interaction : Aminoalkylindoles (AAIs), including WIN-55212-2, a compound structurally related to 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one, have been studied for their ability to bind to cannabinoid receptors. High-resolution NMR and computer modeling studies of these compounds contribute to understanding their pharmacophoric requirements, which is valuable in drug design and the study of cannabinoid receptors (Xie et al., 1999).
Medicinal Chemistry : Research into the synthesis of benzoxazine derivatives, including 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one, has revealed their utility as building blocks in medicinal chemistry. They exhibit various biological activities and are valuable for synthesizing other medicinally important compounds (Prajapati et al., 2019).
Antiplatelet Activity : Certain 2-morpholino substituted benzoxazines have been prepared and tested for their effectiveness against ADP and collagen-induced platelet aggregation. This research is significant in developing new therapeutic agents for cardiovascular diseases (Pritchard et al., 2007).
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-8-naphthalen-1-yl-1,3-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21-19-10-4-9-18(17-8-3-6-15-5-1-2-7-16(15)17)20(19)27-22(23-21)24-11-13-26-14-12-24/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSONTPGVHUWDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lturm 36 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



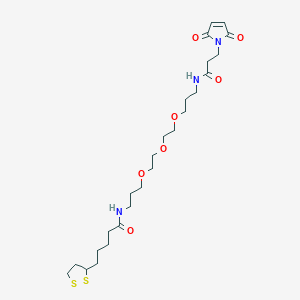
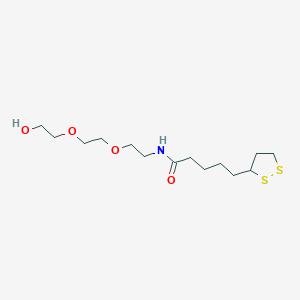
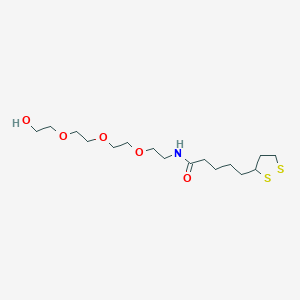
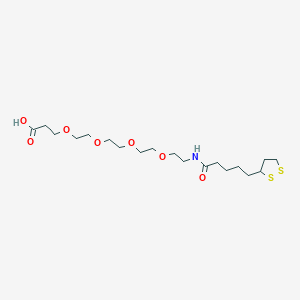
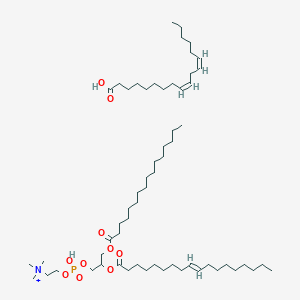
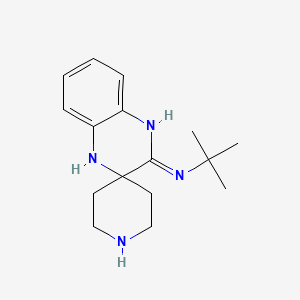

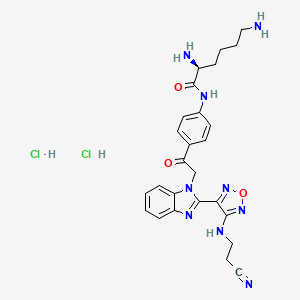
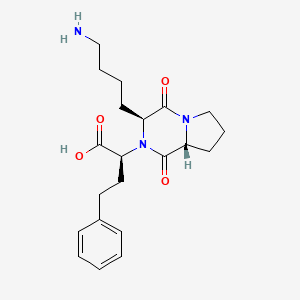
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B608598.png)

